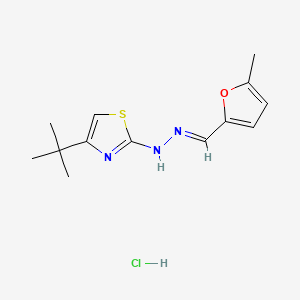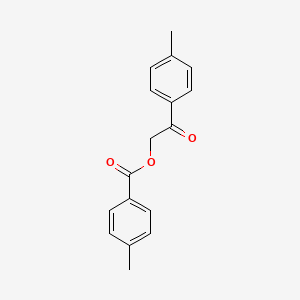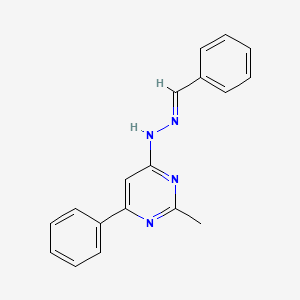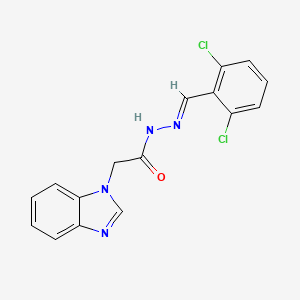
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride, also known as MTFBTHH, is a chemical compound that has been widely used in scientific research. MTFBTHH is a type of hydrazone, which is a class of organic compounds that contain a nitrogen-nitrogen double bond. This compound has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is not well understood, but it is believed to be related to its ability to chelate metal ions. 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to bind to metal ions such as copper, zinc, and iron, which are essential for various biological processes. By binding to these metal ions, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride may interfere with the activity of enzymes and other proteins that require these metals for their function.
Biochemical and Physiological Effects:
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has antioxidant and anti-inflammatory properties, which may be related to its ability to chelate metal ions. In vivo studies have shown that 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride can reduce oxidative stress and inflammation in animal models of various diseases, including cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is its ability to chelate metal ions, which makes it a useful tool for the determination of trace amounts of metals in various samples. Another advantage is its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one limitation of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride. One area of research is the development of new diagnostic tools for various diseases based on the ability of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride to bind to metal ions. Another area of research is the development of new therapies for diseases such as cancer and Alzheimer's disease based on the antioxidant and anti-inflammatory properties of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride. Additionally, further studies are needed to determine the potential toxicity of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride and its suitability for use in various applications.
Synthesis Methods
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and 4-tert-butyl-1,3-thiazol-2-ylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then purified through recrystallization.
Scientific Research Applications
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been extensively studied for its potential applications in various scientific fields. In biology, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In chemistry, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been used as a reagent for the determination of trace amounts of metals in various samples. In medicine, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been studied for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
4-tert-butyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-9-5-6-10(17-9)7-14-16-12-15-11(8-18-12)13(2,3)4;/h5-8H,1-4H3,(H,15,16);1H/b14-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBHOZUWAOZOA-FJUODKGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)
![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)


![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)


![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
